4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC15601329
Molecular Formula: C21H18N2OS
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2OS |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 4-(3,4-dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C21H18N2OS/c1-13-4-7-16(8-5-13)18-11-25-21-19(18)20(22-12-23-21)24-17-9-6-14(2)15(3)10-17/h4-12H,1-3H3 |
| Standard InChI Key | YQUNRHXDXUURET-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC(=C(C=C4)C)C |
Introduction
4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a complex organic compound belonging to the thienopyrimidine family. It features a thieno[2,3-d]pyrimidine core structure, which is fused with a phenoxy group and a methyl-substituted phenyl group. The molecular formula indicates the presence of nitrogen, oxygen, and sulfur atoms in its structure, contributing to its potential biological activities and applications in various fields.
Structural Characteristics
The compound's unique arrangement of functional groups includes a thieno[2,3-d]pyrimidine ring system, a 3,4-dimethylphenoxy moiety, and a 4-methylphenyl group. These structural elements are crucial for its chemical reactivity and potential biological interactions.
| Structural Element | Description |
|---|---|
| Thieno[2,3-d]pyrimidine | Core ring system |
| 3,4-Dimethylphenoxy | Substituent group |
| 4-Methylphenyl | Aromatic substituent |
Synthesis and Chemical Reactivity
The synthesis of 4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common synthetic routes include condensation reactions and nucleophilic substitutions.
| Synthetic Step | Reaction Conditions |
|---|---|
| Condensation | High temperature, specific solvents |
| Nucleophilic Substitution | Mild conditions, suitable nucleophiles |
Biological Activities and Potential Applications
While specific biological activities of 4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine are not extensively documented, compounds with similar structures have shown promise in medicinal chemistry. Thienopyrimidine derivatives are known for their potential in various therapeutic areas, including anti-inflammatory and anticancer applications .
| Potential Application | Related Compounds |
|---|---|
| Anti-inflammatory | Thienotriazolopyrimidines |
| Anticancer | Pyrrolopyrimidine derivatives |
Research Findings and Future Directions
Further research is needed to fully explore the pharmacological profile of 4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine. This includes studying its interaction with biological targets and conducting comprehensive pharmacokinetic and pharmacodynamic analyses. Molecular docking studies could provide insights into its potential mechanism of action, similar to those conducted for related compounds .
| Research Area | Methodology |
|---|---|
| Pharmacokinetics | In vivo studies, HPLC analysis |
| Pharmacodynamics | Molecular docking, cell-based assays |
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